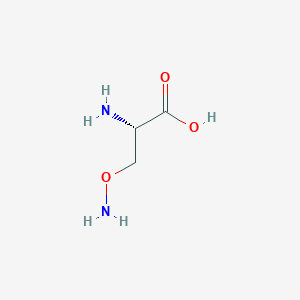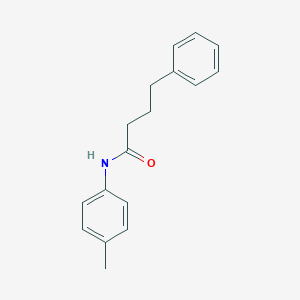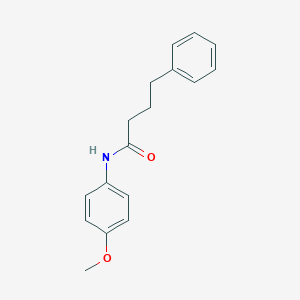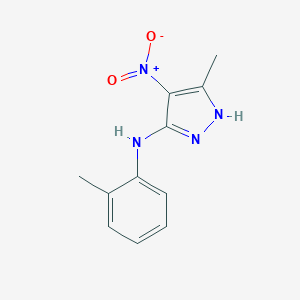![molecular formula C20H15N3O2 B224167 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B224167.png)
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide, also known as BIBX1382, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell growth, differentiation, and survival. Overexpression and activation of EGFR have been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy. BIBX1382 has been shown to selectively inhibit the activity of EGFR, and has potential as a therapeutic agent for the treatment of cancer.
Mecanismo De Acción
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide exerts its anti-cancer activity by selectively inhibiting the activity of EGFR. EGFR is a transmembrane receptor tyrosine kinase that is activated by binding of its ligands, such as epidermal growth factor (EGF), leading to downstream signaling pathways that promote cell growth, differentiation, and survival. 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide binds to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This results in inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting EGFR activity, 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide also downregulates the expression of other signaling proteins that are involved in cancer cell growth and survival, such as Akt and ERK. 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide as a research tool is its specificity for EGFR. This allows for the selective inhibition of EGFR activity without affecting other signaling pathways, which can be useful for studying the role of EGFR in cancer cell growth and survival. However, one limitation of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide is its low solubility, which can make it difficult to use in certain experimental settings. In addition, 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has not been extensively studied in non-cancer cells, so its effects on normal cell function are not well understood.
Direcciones Futuras
There are several future directions for research on 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide. Another area of research is the investigation of the potential of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Additionally, the development of new drug delivery systems for 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide may improve its solubility and bioavailability, making it a more effective therapeutic agent for cancer treatment. Finally, further studies are needed to fully understand the mechanisms of action and potential side effects of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide in cancer and non-cancer cells.
Métodos De Síntesis
The synthesis of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide was first reported by Boehringer Ingelheim Pharmaceuticals, Inc. in 1997. The synthesis involves the reaction of 3-(1,3-benzoxazol-2-yl)aniline with 4-aminobenzoyl chloride in the presence of a base, followed by purification using column chromatography. The yield of the synthesis is reported to be around 30%.
Aplicaciones Científicas De Investigación
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively studied in preclinical and clinical settings for its potential as an anti-cancer agent. In vitro studies have shown that 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer cells, by blocking the activity of EGFR. In vivo studies have also demonstrated the anti-tumor activity of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide in animal models of cancer.
Propiedades
Nombre del producto |
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C20H15N3O2 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H15N3O2/c21-15-10-8-13(9-11-15)19(24)22-16-5-3-4-14(12-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,21H2,(H,22,24) |
Clave InChI |
TUBHCNSAYAQXGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)

![2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B224103.png)



![2-(4-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B224115.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
![2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide](/img/structure/B224121.png)